Amine Basicity Reduction via 3,3-Difluoro Substitution
The 3,3-difluoro substitution in the indane scaffold markedly reduces the basicity of the 1‑amine. The predicted pKa of 3,3‑difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine is 7.71 ± 0.40 , whereas the experimentally determined pKa of the unsubstituted 1‑aminoindane is 9.21 (22 °C) [1]. Although direct experimental pKa data for 5‑bromo‑3,3‑difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine are not published, the electronic effect of the 5‑bromo substituent on the aromatic ring is expected to be minor relative to the overwhelming inductive effect of the gem‑difluoro group adjacent to the amine. The ~1.5‑unit pKa decrease shifts the amine from predominantly protonated to predominantly neutral at physiological pH 7.4, which can dramatically alter membrane permeability, off‑target binding, and pharmacokinetics.
| Evidence Dimension | Basicity (pKa) of the 1‑amine |
|---|---|
| Target Compound Data | Predicted pKa ≈ 7.7 (3,3-difluoro-2,3-dihydro-1H-inden-1-amine) |
| Comparator Or Baseline | 1-Aminoindane (2,3-dihydro-1H-inden-1-amine): pKa 9.21 (experimental, 22 °C) [1] |
| Quantified Difference | ΔpKa ≈ −1.5 units (decreased basicity) |
| Conditions | Predicted pKa for the difluoro analog (ChemicalBook); experimental pKa for 1-aminoindane (ChemWhat, 22 °C) |
Why This Matters
A lower pKa reduces the fraction of protonated amine at physiological pH, which can improve passive membrane permeability and central nervous system penetration while decreasing non‑specific binding to acidic phospholipids, thereby offering a differentiated pharmacokinetic starting point for lead optimization.
- [1] ChemWhat. 1-Indanamine (CAS 34698-41-4). Experimental pKa: 9.21 (22 °C). Available at: https://www.chemwhat.fr/1-indanamine-cas-34698-41-4/ (accessed 2026-05-03). View Source
